Fmoc-D-Dap-OtBu HCl
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Overview
Description
Fmoc-D-Dap-OtBu HCl: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of the amino acid 2,3-diaminopropanoic acid, which is protected by the fluorenylmethyloxycarbonyl group at the amino terminus and the tert-butyl group at the carboxyl terminus. The hydrochloride salt form enhances its solubility and stability. This compound is widely used in solid-phase peptide synthesis due to its ability to protect functional groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap-OtBu HCl involves several steps:
Protection of the Amino Group: The amino group of 2,3-diaminopropanoic acid is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Protection of the Carboxyl Group: The carboxyl group is protected by reacting with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid.
Formation of the Hydrochloride Salt: The final product is converted into its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2,3-diaminopropanoic acid are subjected to protection reactions using industrial-grade reagents and solvents.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-D-Dap-OtBu HCl undergoes deprotection reactions to remove the fluorenylmethyloxycarbonyl and tert-butyl protecting groups.
Substitution Reactions: The compound can participate in substitution reactions where the protected amino group is replaced by other functional groups.
Common Reagents and Conditions:
Piperidine: Used for the removal of the fluorenylmethyloxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the tert-butyl group.
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-D-Dap-OtBu HCl is extensively used in solid-phase peptide synthesis, which is a fundamental technique in the field of organic chemistry .
Biology: In biological research, this compound is used to synthesize peptides that are crucial for studying protein functions and interactions .
Medicine: In medicinal chemistry, it is used to develop peptide-based drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Fmoc-D-Dap-OtBu HCl involves the protection and deprotection of functional groups during peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group, preventing unwanted reactions, while the tert-butyl group protects the carboxyl group . During the synthesis process, these protecting groups are selectively removed to allow the formation of peptide bonds .
Comparison with Similar Compounds
Fmoc-Lys-OtBu: Similar to Fmoc-D-Dap-OtBu HCl, this compound is used in peptide synthesis but has a different amino acid backbone.
Fmoc-Orn-OtBu: Another similar compound used in peptide synthesis with a different amino acid backbone.
Uniqueness: this compound is unique due to its specific amino acid backbone, which provides distinct properties and reactivity compared to other Fmoc-protected amino acids . This uniqueness makes it particularly useful in synthesizing peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNGRFPZAWXOM-FSRHSHDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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